Cas no 94-24-6 (Tetracaine)

Tetracaine is chemically named 4- (butylamino) - benzoic acid-2 - (dimethylamino) ethyl ester, a white crystalline powder with molecular formula c15h24n2o2, molecular weight 264.36300, density 1.044 g/cm3, boiling point 389.4 º C at 760 mmHg, flash point 189.3 º c.
Tetracaine structure
Tetracaine structure
Tetracaine
94-24-6
C15H24N2O2
264.363264083862
MFCD00053787
34737
160870977

Tetracaine Properties

Names and Identifiers

    • 2-(Dimethylamino)ethyl 4-(n-butylamino)benzoate
    • tetracaine usp
    • tetracaine free base
    • Tetracaine Base
    • amethocaine
    • Dimethylaminoethylnbutylaminobenzoate
    • Tetracaine
    • 2-(dimethylamino)ethyl 4-(butylamino)benzoate
    • TETRACAINE BASE CRYSTALLINE
    • Anetain
    • Cetacaine
    • Contralgin
    • Dicaine
    • dicaine base
    • Pontocain
    • Pontocaine
    • Tetracaina
    • Tetracainum
    • Tetrakain
    • Uromucaesthin
    • 4-(Butylamino)benzoic Acid 2-(Dimethylamino)ethyl Ester
    • Tetracacine
    • Laudocaine
    • Metraspray
    • Meethobalm
    • Mucaesthin
    • Rexocaine
    • Medicaine
    • Intercain
    • Niphanoid
    • Fissucain
    • Dicain
    • Dikain
    • Medihaler-Tetracaine
    • 2-(Dimethylamino)ethyl p-(butylamino)benzoate
    • p-Butylaminobenzoyl-2-dimethylaminoethanol
    • Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester
    • Tetrakain [Czech]
    • Tetracainum [INN-Latin]
    • Tetracaina [INN-Sp
    • Dlcalne
    • Benzoic acid, p-(butylamino)-, 2-(dimethylamino)ethyl ester (8CI)
    • 2-Dimethylaminoethyl p-butylaminobenzoate
    • Ametop
    • Butylocaine
    • MeSH ID: D013748
    • β-Dimethylaminoethyl p-butylaminobenzoate
    • β-Dimethylaminoethyl p-N-butylaminobenzoate
    • Diaethylaminoaethanol ester der p-butylaminobenzoesaeure
    • Tetracaine (USP:INN:BAN)
    • CAS-136-47-0
    • SDCCGSBI-0051178.P005
    • AB00053549_13
    • D00551
    • Tetracaine, >=98% (TLC)
    • NCGC00016049-04
    • BDBM50017659
    • KBioSS_001512
    • BRD-K45071273-003-05-8
    • InChI=1/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H
    • Diathylaminoathanol ester der p-butylaminobenzosaure
    • BSPBio_000382
    • Q419608
    • Prestwick1_000571
    • 4-14-00-01172 (Beilstein Handbook Reference)
    • TETRACAINE [USP-RS]
    • NCGC00162367-01
    • FranklyNumb 3
    • p-(butylamino)benzoic acid beta-(dimethylamino)ethyl ester
    • Tetracaine cream
    • Spectrum_001032
    • MFCD00053787
    • DTXCID9023883
    • aniline, N-butyl-4-(2-dimethylaminoethoxycarbonyl)-
    • AB00053549_12
    • D04AB06
    • Pantocaine (Salt/Mix)
    • Diaethylaminoaethanol ester der p-butylaminobenzoesaeure [German]
    • TETRACAINE (EP MONOGRAPH)
    • CHEBI:9468
    • TETRACAINE [EP MONOGRAPH]
    • Epitope ID:174843
    • Prestwick2_000571
    • AKOS015889234
    • BCP0726000001
    • BPBio1_000422
    • 2-Dimethylaminoethylester kyseliny p-butylaminobenzoove [Czech]
    • TETRACAINE [MART.]
    • Tetracaine (USP/INN)
    • NINDS_000607
    • Numfast Tetracaine Green
    • TETRACAINE (MART.)
    • Tetracaine Powder Tetracaina
    • DA-78348
    • SYNERA COMPONENT TETRACAINE
    • TE4
    • KBioGR_000781
    • SCHEMBL34714
    • SPBio_002601
    • C07526
    • 2-(Dimethylamino)ethyl 4-(butylamino)benzoate #
    • Amethocaine (TN)
    • TETRACAINE [INN]
    • TETRACAINE [VANDF]
    • EINECS 202-316-6
    • KBio3_001444
    • HY-A0079
    • Q-201805
    • BRD-K45071273-003-15-7
    • Tetracainum (INN-Latin)
    • Prestwick0_000571
    • Burn Solution Cream
    • TETRACAINE (USP MONOGRAPH)
    • EN300-6748839
    • 100311-22-6
    • Lopac0_001211
    • 2-Dimethylaminoethylester kyseliny p-butylaminobenzoove
    • STL483844
    • ALBB-025902
    • TETRACAINE [USP MONOGRAPH]
    • TETRACAINE COMPONENT OF SYNERA
    • CCG-205285
    • Tetracaine, meets USP testing specifications
    • Spectrum2_001328
    • BENZOIC ACID,4-BUTYLAMINO,2-DIMETHYLAMINOETHYL ESTER PANTOCAIN BASE
    • C05AD02
    • Dimethylaminoethyl p-butyl-aminobenzoate
    • NS00008930
    • AC-3480
    • AS-81743
    • TETRACAINE [WHO-DD]
    • Landocaine
    • DTXSID1043883
    • BSPBio_001944
    • Spectrum3_000562
    • BLT 3
    • Amethocaine HCl
    • p-(Butylamino)benzoic acid, 2-(dimethylamino)ethyl ester
    • BRN 2216051
    • IDI1_000607
    • Prestwick3_000571
    • S01HA03
    • BCP04777
    • .beta.-Dimethylaminoethyl p-butylaminobenzoate
    • Tetracaine, United States Pharmacopeia (USP) Reference Standard
    • TETRACAINE [GREEN BOOK]
    • BRD-K45071273-003-25-6
    • BCPP000048
    • BRD-K45071273-003-24-9
    • Tetracaina [INN-Spanish]
    • NCGC00016049-14
    • KBio2_006648
    • Tetracaina (INN-Spanish)
    • KBio2_001512
    • Spectrum5_001072
    • AB00053549
    • 4-(Butylamino)benzoic acid 2-(dimethylamino)ethyl ester
    • CHEMBL698
    • NCGC00016049-02
    • KBio1_000607
    • T2789
    • NCGC00016049-01
    • SY066710
    • SBI-0051178.P004
    • KBio2_004080
    • Spectrum4_000351
    • SPBio_001455
    • DivK1c_000607
    • 0619F35CGV
    • Tetracain
    • TETRACAINE [ORANGE BOOK]
    • AB00053549-11
    • Tetracaine [USP:INN:BAN]
    • tetracaine
    • BENZOIC ACID, p-(BUTYLAMINO)-, 2-(DIMETHYLAMINO)ETHYL ESTER
    • UNII-0619F35CGV
    • DB09085
    • Lopac-T-7508
    • benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester ,hydrochloride
    • NCGC00016049-03
    • N01BA03
    • 94-24-6
    • TETRACAINE (USP-RS)
    • +Expand
    • MFCD00053787
    • GKCBAIGFKIBETG-UHFFFAOYSA-N
    • 1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3
    • O=C(C1C=CC(NCCCC)=CC=1)OCCN(C)C

Computed Properties

  • 264.183778g/mol
  • 0
  • 3.7
  • 1
  • 4
  • 9
  • 264.183778g/mol
  • 264.183778g/mol
  • 41.6Ų
  • 19
  • 249
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 2.69000
  • 41.57000
  • 1.5800 (estimate)
  • 389.4℃ at 760 mmHg
  • 41.0 to 45.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • 189.3±23.7 °C
  • Powder
  • Not determined
  • 1.0200 (rough estimate)

Tetracaine Security Information

Tetracaine Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Tetracaine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003V3U-5g
Tetracaine
94-24-6 >98.0%(GC)(T)
5g
$41.00 2024-04-19
A2B Chem LLC
AB79482-1mg
Tetracaine
94-24-6 ≥98%
1mg
$27.00 2024-07-18
Aaron
AR003VC6-1g
Tetracaine
94-24-6 98%
1g
$5.00 2024-07-18
abcr
AB133825-5g
Tetracaine, 95%; .
94-24-6 95%
5g
€73.30
Crysdot LLC
CD31000142-10g
Tetracaine
94-24-6 98+%
10g
$40
Enamine
EN300-6748839-0.05g
2-(dimethylamino)ethyl 4-(butylamino)benzoate
94-24-6
0.05g
$20.0
MedChemExpress
HY-A0079-10mM*1mLinDMSO
Tetracaine
94-24-6 98.03%
10mM*1mLinDMSO
¥500
TRC
T291338-5g
Tetracaine
94-24-6
5g
$ 68.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162325-100g
Tetracaine
94-24-6 >98.0%(GC)
100g
¥1234.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T87620-25g
Tetracaine
94-24-6 99%
25g
¥308.0 2023-09-06

Tetracaine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 135 °C; 16 h, 135 °C
Reference
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 135 °C; 16 h, 135 °C
Reference
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  2 h, 60 °C
Reference
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; Shlapakov, Nikita; Karl, Tobias A.; Dueker, Jonas; Nikitin, Maksim ; et al, Nature (London, 2023, 619(7968), 87-93

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  8 h, 130 °C
Reference
Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes
Xiong, Wan-Jin; Li, Lei; Li, Jiang-Tao; Zhang, Shi-Qiang; Tang, Jun-Lei; et al, Tetrahedron Letters, 2023, 127,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dimethyl sulfoxide ;  80 °C
Reference
Visible Light-Mediated (Hetero)aryl Amination Using Ni(II) Salts and Photoredox Catalysis in Flow: A Synthesis of Tetracaine
Park, Boyoung Y. ; Pirnot, Michael T.; Buchwald, Stephen L., Journal of Organic Chemistry, 2020, 85(5), 3234-3244

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C
Reference
Process for preparation of tetracaine hydrochloride
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  rt → 140 °C; 5 h, 130 - 140 °C
Reference
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 0.1 MPa, 70 °C
1.2 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Toluene ;  8 h, reflux
Reference
Process for preparation of tetracaine
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Reference
Photocatalytic C-N cross-coupling mediated by heterogeneous nickel-coordinated carbon nitride
Zhu, Qi; Zhao, En; Shen, Yajing; Chen, Zupeng; Fang, Weiwei, Organic & Biomolecular Chemistry, 2023, 21(20), 4276-4281

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene
Reference
A process for preparing tetracaine
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: Phosphetane, 1,2,2,4-tetramethyl-, 1-oxide Solvents: Cyclopentyl methyl ether ;  48 h, 120 °C
Reference
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts
Li, Gen ; Kanda, Yuzuru ; Hong, Seung Youn; Radosevich, Alexander T., Journal of the American Chemical Society, 2022, 144(18), 8242-8248

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Toluene ;  rt → 120 °C; 3 h, 120 °C
Reference
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Xylene ;  reflux
Reference
Method for preparation of tetracaine hydrochloride
, China, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Process for purification of 4-(butylamino)-benzoic acid 2-(dimethylamino)ethyl ester hydrochloride
, China, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Co-crystals of calixarenes and biologically active molecules
, France, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
The effect of verapamil, lanthanum and local anesthetics on serotonin release from rabbit platelets
Zilberman, Yael; Gutman, Yehuda; Koren, Ruth, Biochimica et Biophysica Acta, 1982, 691(1), 106-14

Synthetic Circuit 17

Reaction Conditions
Reference
Effect of Noxyflex (noxythiolin) on the behavior of animals which have been infected intraperitoneally with suspensions of faeces
Haler, David, Internationale Zeitschrift fuer Klinische Pharmakologie, 1974, 9(2), 160-4

Tetracaine Raw materials

Tetracaine Preparation Products

Tetracaine Suppliers

Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-24-6)Tetracaine
JY006
in stock
1g/5g/1kg/25kg
98%-99%%
Thursday, 26 December 2024 14:06

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